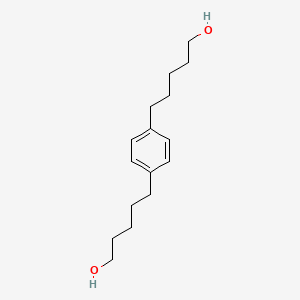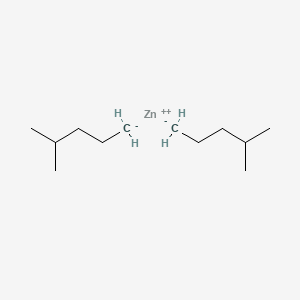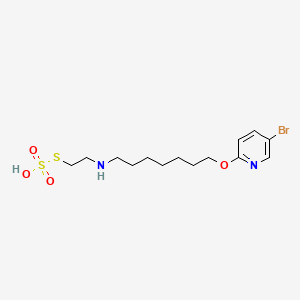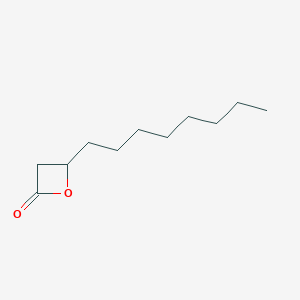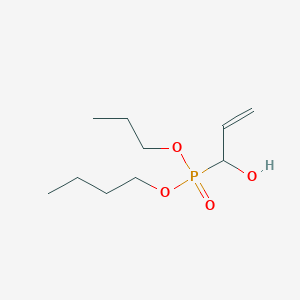
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is a heterocyclic compound that features a unique structure combining an oxazolium ring with a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2,3-dimethyl-1,2-diaminoethane in the presence of an oxidizing agent. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated by precipitation with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxazolium ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxazolium compounds.
Scientific Research Applications
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazolium ring can also participate in interactions with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-5-phenyl-1,2-oxazol-2-ium perchlorate: Lacks the nitro group, resulting in different reactivity and applications.
2,3-Dimethyl-5-(4-aminophenyl)-1,2-oxazol-2-ium perchlorate: Contains an amino group instead of a nitro group, leading to different biological activities.
2,3-Dimethyl-5-(4-methoxyphenyl)-1,2-oxazol-2-ium perchlorate: Features a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
2,3-Dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium perchlorate is unique due to the presence of both the nitrophenyl group and the oxazolium ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
52063-29-3 |
|---|---|
Molecular Formula |
C11H11ClN2O7 |
Molecular Weight |
318.67 g/mol |
IUPAC Name |
2,3-dimethyl-5-(4-nitrophenyl)-1,2-oxazol-2-ium;perchlorate |
InChI |
InChI=1S/C11H11N2O3.ClHO4/c1-8-7-11(16-12(8)2)9-3-5-10(6-4-9)13(14)15;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KRRIMJLRFMIEAF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Cyanophenyl)-3-[[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]urea; ethanesulfonic acid](/img/structure/B14656925.png)
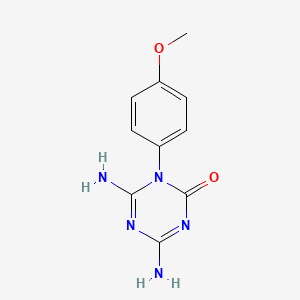
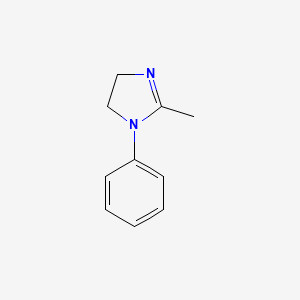
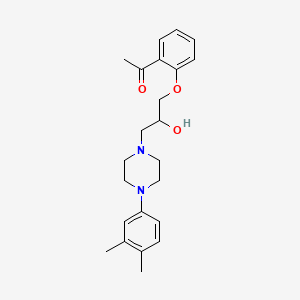
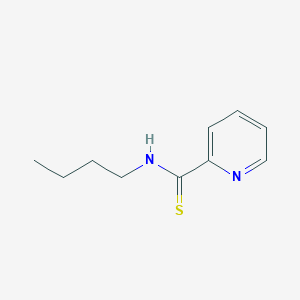
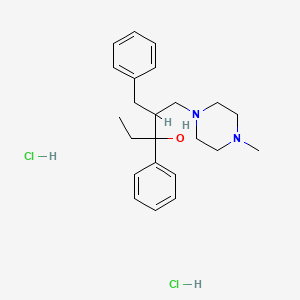
![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
